6,7-dibromo-4-hydroxy-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-1-one
Overview
Description
“6,7-dibromo-4-hydroxy-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-1-one” is a chemical compound with the CAS Number: 219783-00-3 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular weight of this compound is 309.94 . The IUPAC name is 6,7-dibromo-4-hydroxy-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one . The InChI code is 1S/C7H6Br2N2O2/c8-3-1-4-7(13)10-2-5(12)11(4)6(3)9/h1,5,12H,2H2,(H,10,13) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
6,7-dibromo-4-hydroxy-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-1-one is part of a class of compounds synthesized through various chemical processes. These processes include Chichibabin quaternisation-cyclisation, hydrogen halide hydrolysis, and modification of four-component Ugi reactions. Such synthetic routes are important for creating novel heterocyclic structures with potential applications in various fields including medicinal chemistry and material science (Mchattie et al., 1992), (Ilyin et al., 2006).
Reactivity and Functionalization
Research has focused on the reactivity of such compounds, exploring their potential in creating densely functionalized structures. This reactivity is leveraged in regioselective syntheses, such as the tandem post-Ugi cyclization and gold(I)-catalyzed annulation, which result in compounds with varied functional groups (Singh et al., 2022).
Novel Compounds Synthesis
The compound also plays a role in the synthesis of various novel drug-like molecules. Studies include catalyst-free tandem hydroamination-aromatic substitution to produce novel pyridazine/pyrazine derivatives with potential bioactive properties (Turkett et al., 2020).
Potential in Drug Discovery
While direct applications of this compound in drug discovery are not extensively documented, its structural analogs and derivatives have been explored for potential therapeutic applications. For instance, similar compounds have been studied for their anticancer properties against breast cancer, highlighting the potential of these structures in medicinal chemistry (Santos et al., 2014).
properties
IUPAC Name |
6,7-dibromo-4-hydroxy-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2N2O2/c8-3-1-4-7(13)10-2-5(12)11(4)6(3)9/h1,5,12H,2H2,(H,10,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVAABCZBKHWMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=CC(=C2Br)Br)C(=O)N1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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